2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline
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Overview
Description
2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline: is a heterocyclic aromatic compound that belongs to the quinoxaline family This compound is characterized by the presence of two bromophenyl groups attached to the quinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline typically involves the condensation of o-phenylenediamine with 2-bromo-1,4-diketone derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality and higher efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline derivatives with reduced bromine atoms.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool in drug discovery and development.
Medicine: Due to its biological activity, this compound is investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline involves its interaction with specific molecular targets within cells. It can bind to DNA and proteins, disrupting their normal function and leading to cell death. This compound may also inhibit key enzymes involved in cellular processes, thereby exerting its biological effects.
Comparison with Similar Compounds
- 2-(2-chlorophenyl)-3-(4-chlorophenyl)quinoxaline
- 2-(2-fluorophenyl)-3-(4-fluorophenyl)quinoxaline
- 2-(2-iodophenyl)-3-(4-iodophenyl)quinoxaline
Comparison: 2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. Compared to its chloro, fluoro, and iodo analogs, the bromine-substituted compound exhibits different reactivity and biological activity. The bromine atoms can participate in halogen bonding, influencing the compound’s interaction with biological targets and its overall stability.
Properties
IUPAC Name |
2-(2-bromophenyl)-3-(4-bromophenyl)quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2N2/c21-14-11-9-13(10-12-14)19-20(15-5-1-2-6-16(15)22)24-18-8-4-3-7-17(18)23-19/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZNONPLOGFHKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N=C2C4=CC=C(C=C4)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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